4-Nitro Propofol

描述

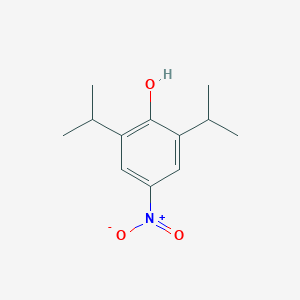

4-Nitro Propofol (CAS 1576-14-3) is a chemically modified derivative of propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent. The structural modification involves the introduction of a nitro (-NO₂) group at the 4-position of the phenolic ring (Figure 1) . Propofol derivatives, including this compound, 4-Amino Propofol Hydrochloride (CAS 100251-91-0), and 4-Hydroxy Propofol (CAS 1988-10-9), are explored to address limitations of traditional propofol formulations, such as lipid emulsion-related infections and anaphylaxis risks .

准备方法

Synthetic Routes and Reaction Conditions

4-Nitro Propofol can be synthesized through a multi-step process. One common method involves the nitration of 2,6-diisopropylphenol. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. The reaction is carried out in reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through various techniques such as recrystallization or distillation to achieve the desired purity .

化学反应分析

Types of Reactions

4-Nitro Propofol undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Acid chlorides or alkyl halides in the presence of a base (e.g., pyridine) for esterification or etherification reactions.

Major Products Formed

Reduction: 2,6-Diisopropyl-4-aminophenol.

Substitution: Various esters or ethers depending on the substituents introduced.

科学研究应用

Anesthetic Properties

4-Nitro Propofol exhibits enhanced anesthetic properties compared to its parent compound, propofol. Research indicates that it may provide effective sedation with reduced side effects, particularly in patients requiring short-term anesthesia for procedures.

Table 1: Comparative Anesthetic Effects of this compound and Propofol

| Property | This compound | Propofol |

|---|---|---|

| Onset Time | Rapid | Rapid |

| Duration of Action | Moderate | Short |

| Side Effects | Fewer | Common (e.g., hypotension) |

| Recovery Profile | Clear-headed | Variable |

Modulation of Neurotransmitter Receptors

Recent studies have shown that this compound selectively modulates GABA_A and glycine receptors, enhancing their inhibitory effects. This modulation can be beneficial in treating conditions characterized by excessive neuronal excitability.

- GABA_A Receptor Modulation : this compound has been observed to potentiate GABA_A receptor activity, leading to increased inhibitory neurotransmission, which is crucial in managing seizures and anxiety disorders .

- Glycine Receptor Interaction : The compound's interaction with glycine receptors suggests potential applications in pain management and treatment of movement disorders .

Pain Management Applications

The analgesic properties of this compound are being explored as a non-sedative alternative for pain management. Its ability to modulate neurotransmitter systems positions it as a candidate for developing new analgesics that minimize sedation while providing effective pain relief.

Case Study: Use in Postoperative Pain Management

A clinical trial assessed the efficacy of this compound in postoperative settings, demonstrating significant reductions in pain scores compared to traditional opioid analgesics. Patients reported fewer side effects such as nausea and sedation, indicating a favorable safety profile .

Neuropharmacological Research

Research into the neuropharmacological effects of this compound has revealed its potential impact on neural stem cell development and neuroprotection. Studies involving animal models have indicated that this compound may influence neurogenesis and neuronal differentiation processes .

Table 2: Neuropharmacological Effects Observed with this compound

| Effect | Observation |

|---|---|

| Neural Stem Cell Development | Inhibition noted in zebrafish models |

| Neuroprotection | Potential protective effects against neurotoxicity |

Future Directions and Research Needs

The promising applications of this compound necessitate further research to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- Long-term safety profiles in diverse patient populations.

- Comparative efficacy against existing anesthetics and analgesics.

- Mechanistic studies to understand its interaction with various neurotransmitter systems.

作用机制

The mechanism of action of 4-Nitro Propofol depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Features

The core structure of propofol derivatives retains the 2,6-diisopropylphenol backbone, with substitutions at the 4-position influencing electronic and steric properties:

Pharmacokinetic and Pharmacodynamic Implications

- Solubility and Bioavailability: Propofol’s hydroxyl group enables lipid emulsion formulations, but this compound’s nitro group may reduce aqueous solubility, necessitating alternative delivery systems. 4-Amino Propofol HCl, with a charged amino group, likely exhibits improved water solubility, enhancing intravenous administration stability .

Metabolism :

Receptor Interactions :

- Propofol acts via GABAₐ receptor potentiation. Electron-withdrawing nitro groups could modulate binding affinity or selectivity, though this remains speculative without experimental data.

生物活性

4-Nitro Propofol is a derivative of the widely used anesthetic agent propofol, known for its sedative and hypnotic properties. This compound has garnered attention due to its potential biological activities, particularly in the context of immunomodulation and neuropharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on immune cells, and relevant case studies.

This compound operates through several complex mechanisms that influence various biological pathways:

- GABA Receptor Modulation : Similar to propofol, this compound acts as a positive allosteric modulator of GABA receptors. This interaction enhances inhibitory neurotransmission in the central nervous system (CNS), leading to sedation and anesthesia effects .

- Sodium Channel Interaction : Research indicates that propofol analogs, including this compound, may also inhibit sodium channels, contributing to their anesthetic properties and impacting neuronal excitability .

- Immune Cell Modulation : this compound has been shown to affect immune cell function. It can suppress T cell activity and alter cytokine production, potentially impacting tumor immunity and inflammatory responses .

Immunomodulatory Effects

- T Cell Function : Studies have demonstrated that this compound can inhibit the production of key cytokines such as IL-2 and TNF-α from T cells. This suppression may impair T cell-dependent immune responses, which is critical in the context of cancer and infectious diseases .

- Macrophage Activity : The compound appears to modulate macrophage activation. It has been suggested that propofol reduces phagocytic activity and alters the release of pro-inflammatory cytokines from immune cells, indicating a potential role in managing inflammatory conditions .

Neuropharmacological Effects

- Sedative Properties : The rapid onset and short duration of action make this compound a candidate for procedural sedation. Its pharmacokinetic profile allows for quick recovery from sedation, which is advantageous in clinical settings .

- Potential for Addiction : There is emerging evidence linking propofol derivatives with addictive behaviors. Case studies highlight instances of misuse among healthcare professionals, suggesting that while this compound may provide therapeutic benefits, it also poses risks for dependency .

Data Tables

The following table summarizes key pharmacological properties and effects associated with this compound:

| Property | Description |

|---|---|

| Mechanism of Action | Positive allosteric modulation of GABA receptors; sodium channel inhibition |

| Cytokine Suppression | Reduces IL-2, TNF-α production; affects T cell activation |

| Pharmacokinetics | Rapid onset (15-30 seconds); short duration (5-10 minutes) |

| Addiction Potential | Documented cases of misuse among healthcare professionals |

Case Studies

- Healthcare Professional Misuse : A case study reported an anesthesiology nurse who developed an addiction to propofol after using it for pain management post-surgery. This highlights the ease of access and potential for misuse within clinical environments .

- Immunosuppressive Effects in Cancer Patients : Research indicated that patients receiving propofol for anesthesia exhibited altered immune responses, with reduced T cell functionality noted post-surgery. This raises concerns about its use in immunocompromised populations or those undergoing cancer treatment .

常见问题

Basic Research Questions

Q. How can the PICOT framework be applied to formulate a research question on the anesthetic efficacy of 4-Nitro Propofol in preclinical models?

- Methodological Answer : Use the PICOT components to structure the question:

- P (Population): Animal models (e.g., rodents) undergoing anesthesia.

- I (Intervention): Administration of this compound at varying doses.

- C (Comparison): Standard Propofol or placebo.

- O (Outcome): Metrics like time to induction, hemodynamic stability, or recovery time.

- T (Time): Short-term (acute effects) vs. longitudinal (repeated exposure).

Example question: "In adult Sprague-Dawley rats (P), how does this compound (I) compared to standard Propofol (C) affect mean arterial pressure (O) during a 60-minute sedation period (T)?" .

Q. What experimental designs are suitable for comparing this compound’s pharmacokinetics to its parent compound, Propofol?

- Methodological Answer : Employ a randomized controlled trial (RCT) design in animal models:

- Control Group : Administer standard Propofol.

- Experimental Groups : Test this compound at incremental doses.

- Variables : Measure plasma concentration (via HPLC), metabolite profiles, and elimination half-life.

Ensure blinding and randomization to reduce bias. Non-experimental designs (e.g., observational studies) are less suitable for isolating causal relationships .

Q. How should researchers conduct a systematic literature review on this compound’s safety profile?

- Methodological Answer :

- Search Strategy : Use Boolean operators (e.g., "this compound" AND ("toxicity" OR "safety")) in databases like PubMed and EMBASE, filtering for peer-reviewed studies (2000–2025). Exclude non-academic sources (e.g., ) .

- Data Synthesis : Tabulate findings into categories (e.g., acute vs. chronic toxicity, organ-specific effects) and assess study quality using tools like GRADE .

Advanced Research Questions

Q. How can contradictory data on this compound’s neurotoxicity be resolved in meta-analyses?

- Methodological Answer :

- Heterogeneity Analysis : Use statistical models (e.g., I² statistic) to quantify variability across studies. Subgroup analyses can isolate confounding factors (e.g., species differences, dosing protocols) .

- Sensitivity Testing : Exclude low-quality studies (e.g., those lacking blinding) and re-analyze effect sizes. Report discrepancies in a funnel plot to detect publication bias .

Q. What advanced statistical models are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Sigmoid Emax Model : Fit dose-response curves to determine EC₅₀ (half-maximal effect) and Hill coefficient for anesthetic depth .

- Mixed-Effects Models : Account for inter-individual variability in pharmacokinetic parameters (e.g., clearance rates) in longitudinal studies .

- Software : Use NONMEM or R packages (e.g.,

nlme) for nonlinear modeling .

Q. How can researchers evaluate the chronic toxicity of this compound using in vitro and in vivo models?

- Methodological Answer :

- In Vitro : Expose human hepatocyte cultures to sub-lethal doses for 14 days; assess apoptosis markers (e.g., caspase-3) and mitochondrial dysfunction (e.g., ATP levels) .

- In Vivo : Conduct a 90-day rodent study with histopathological analysis of liver/kidney tissues. Compare results to existing safety data on structurally related nitro compounds (e.g., 4-Nitro Pyridine derivatives) .

Q. What methodologies validate the mechanistic pathways of this compound’s interaction with GABAₐ receptors?

- Methodological Answer :

- Electrophysiology : Use patch-clamp techniques on transfected HEK cells expressing GABAₐ subunits to measure chloride currents .

- Molecular Docking : Simulate binding affinity and orientation of this compound vs. Propofol using software like AutoDock .

- Knockout Models : Test anesthetic effects in GABAₐ receptor-deficient mice to confirm target specificity .

Q. Data Presentation and Reproducibility

Q. How should raw data from this compound studies be structured for transparency?

- Methodological Answer :

- Tables : Include columns for dose, timepoints, physiological measurements (e.g., BIS index), and individual subject IDs. Use supplementary appendices for large datasets .

- Metadata : Document experimental conditions (e.g., temperature, solvent used) per NIH guidelines to enable replication .

Q. Ethical and Safety Considerations

Q. What protocols ensure ethical rigor in preclinical studies involving this compound?

- Methodological Answer :

- IACUC Compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) for animal use. Justify sample sizes via power analysis to minimize unnecessary subjects .

- Hazard Mitigation : Use fume hoods during compound synthesis; monitor airborne concentrations of nitro derivatives to prevent occupational exposure .

属性

IUPAC Name |

4-nitro-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOVQBSHXBPOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443430 | |

| Record name | 2,6-Diisopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-14-3 | |

| Record name | 2,6-Diisopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。